A 83-01

Catalog No.
S549062
CAS No.
909910-43-6
M.F
C25H19N5S
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A 83-01

CAS Number

909910-43-6

Product Name

A 83-01

IUPAC Name

3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide

Molecular Formula

C25H19N5S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31)

InChI Key

HIJMSZGHKQPPJS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

A8301; A 8301; A-8301

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5

Description

The exact mass of the compound 3-(6-methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide is 421.13612 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A 83-01, chemically known as 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide, is a selective inhibitor of the transforming growth factor-beta receptor type I (ALK5), activin receptor-like kinase 4 (ALK4), and nodal receptor type I (ALK7). It has a molecular formula of C25H19N5S and a molecular weight of 421.52 g/mol. The compound is characterized by its high purity, typically exceeding 98%, and is primarily utilized in laboratory research settings to explore cellular signaling pathways, particularly those involving TGF-beta and related receptors .

There is no scientific research available on the mechanism of action for this compound.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety data sheet (SDS) for similar compounds if available.

A 83-01 functions by inhibiting the phosphorylation of Smad2, a key mediator in the TGF-beta signaling pathway. The compound exhibits IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7, demonstrating its potency as an inhibitor . This inhibition disrupts the epithelial-to-mesenchymal transition (EMT) induced by TGF-beta, which is crucial in various physiological and pathological processes including cancer metastasis and fibrosis .

The biological activity of A 83-01 is significant in stem cell research and cancer biology. It has been shown to inhibit the differentiation of rat induced pluripotent stem cells (riPSCs) while enhancing clonal expansion efficiency. Additionally, it supports the maintenance of homogeneity and long-term self-renewal of human induced pluripotent stem cells (iPSCs) . The compound also promotes neural differentiation of human pluripotent stem cells when used in conjunction with other factors .

The primary applications of A 83-01 include:

  • Stem Cell Research: Used to maintain pluripotency in stem cell cultures and promote specific differentiation pathways.
  • Cancer Research: Investigated for its role in inhibiting tumor progression by blocking TGF-beta signaling pathways.
  • Fibrosis Studies: Explored for its potential to mitigate fibrotic responses in various tissues by inhibiting EMT .

Research has demonstrated that A 83-01 interacts specifically with TGF-beta signaling pathways, leading to decreased transcriptional activity associated with ALK5, ALK4, and ALK7 receptors. It has minimal effects on other kinases such as ALK1, ALK2, ALK3, and MAPK pathways, highlighting its selectivity. These interactions are crucial for understanding how modulation of these pathways can influence cellular behaviors in both normal physiology and disease states .

A 83-01 shares similarities with several other compounds that target TGF-beta signaling pathways. Here are some notable examples:

Compound NameChemical StructureTarget ReceptorsIC50 Values
SB 431542N/AALK5~10 nM
LY2109761N/AALK5, ALK4~50 nM
GalunisertibN/AALK5~20 nM

Uniqueness of A 83-01

A 83-01 is distinguished from these compounds by its broader inhibitory profile against multiple receptors (ALK4 and ALK7) alongside its potent inhibition of ALK5. This multi-target capability may provide additional therapeutic avenues in conditions where TGF-beta signaling plays a critical role .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.13611680 g/mol

Monoisotopic Mass

421.13611680 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X3ZNM7QJ2Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide

Dates

Modify: 2023-08-15
1: Spinato S, Galindo-Moreno P, Zaffe D, Bernardello F, Soardi CM. Is socket healing conditioned by buccal plate thickness? A clinical and histologic study 4 months after mineralized human bone allografting. Clin Oral Implants Res. 2012 Nov 21. doi: 10.1111/clr.12073. [Epub ahead of print] PubMed PMID: 23167308.
2: Chen WP, Wu SM. Small molecule regulators of postnatal Nkx2.5 cardiomyoblast proliferation and differentiation. J Cell Mol Med. 2012 May;16(5):961-5. doi: 10.1111/j.1582-4934.2011.01513.x. PubMed PMID: 22212626; PubMed Central PMCID: PMC3325363.
3: Shimada H, Hashimoto Y, Nakada A, Shigeno K, Nakamura T. Accelerated generation of human induced pluripotent stem cells with retroviral transduction and chemical inhibitors under physiological hypoxia. Biochem Biophys Res Commun. 2012 Jan 13;417(2):659-64. doi: 10.1016/j.bbrc.2011.11.111. Epub 2011 Dec 8. PubMed PMID: 22172948.
4: Vogt J, Traynor R, Sapkota GP. The specificities of small molecule inhibitors of the TGFß and BMP pathways. Cell Signal. 2011 Nov;23(11):1831-42. doi: 10.1016/j.cellsig.2011.06.019. Epub 2011 Jun 29. PubMed PMID: 21740966.
5: Yamamura S, Matsumura N, Mandai M, Huang Z, Oura T, Baba T, Hamanishi J, Yamaguchi K, Kang HS, Okamoto T, Abiko K, Mori S, Murphy SK, Konishi I. The activated transforming growth factor-beta signaling pathway in peritoneal metastases is a potential therapeutic target in ovarian cancer. Int J Cancer. 2012 Jan 1;130(1):20-8. doi: 10.1002/ijc.25961. Epub 2011 Apr 18. PubMed PMID: 21503873.
6: Yuan X, Wan H, Zhao X, Zhu S, Zhou Q, Ding S. Brief report: combined chemical treatment enables Oct4-induced reprogramming from mouse embryonic fibroblasts. Stem Cells. 2011 Mar;29(3):549-53. doi: 10.1002/stem.594. PubMed PMID: 21425417.
7: Yu J, Chau KF, Vodyanik MA, Jiang J, Jiang Y. Efficient feeder-free episomal reprogramming with small molecules. PLoS One. 2011 Mar 1;6(3):e17557. doi: 10.1371/journal.pone.0017557. PubMed PMID: 21390254; PubMed Central PMCID: PMC3046978.
8: Furutani Y, Umemoto T, Murakami M, Matsui T, Funaba M. Role of endogenous TGF-β family in myogenic differentiation of C2C12 cells. J Cell Biochem. 2011 Feb;112(2):614-24. doi: 10.1002/jcb.22953. PubMed PMID: 21268083.
9: Yuan X, Wan H, Zhao X, Zhu S, Zhou Q, Ding S. Combined Chemical Treatment Enables Oct4-Induced Reprogramming from Mouse Embryonic Fibroblasts. Stem Cells. 2011 Jan 7. [Epub ahead of print] PubMed PMID: 21218442.
10: Kawano K, Maitani Y. [Tumor permeability of nanocarriers observed by dynamic contrast-enhanced magnetic resonance imaging]. Yakugaku Zasshi. 2010 Dec;130(12):1679-85. Review. Japanese. PubMed PMID: 21139395.
11: Taniguchi Y, Kawano K, Minowa T, Sugino T, Shimojo Y, Maitani Y. Enhanced antitumor efficacy of folate-linked liposomal doxorubicin with TGF-β type I receptor inhibitor. Cancer Sci. 2010 Oct;101(10):2207-13. doi: 10.1111/j.1349-7006.2010.01646.x. Epub 2010 Jul 1. PubMed PMID: 20608940.
12: Minowa T, Kawano K, Kuribayashi H, Shiraishi K, Sugino T, Hattori Y, Yokoyama M, Maitani Y. Increase in tumour permeability following TGF-beta type I receptor-inhibitor treatment observed by dynamic contrast-enhanced MRI. Br J Cancer. 2009 Dec 1;101(11):1884-90. doi: 10.1038/sj.bjc.6605367. Epub 2009 Nov 3. PubMed PMID: 19888220; PubMed Central PMCID: PMC2788254.
13: Hoberg M, Rudert M, Pap T, Klein G, Gay S, Aicher WK. Attachment to laminin-111 facilitates transforming growth factor beta-induced expression of matrix metalloproteinase-3 in synovial fibroblasts. Ann Rheum Dis. 2007 Apr;66(4):446-51. Epub 2006 Nov 23. PubMed PMID: 17124250; PubMed Central PMCID: PMC1856036.
14: Tojo M, Hamashima Y, Hanyu A, Kajimoto T, Saitoh M, Miyazono K, Node M, Imamura T. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Sci. 2005 Nov;96(11):791-800. PubMed PMID: 16271073.

Explore Compound Types